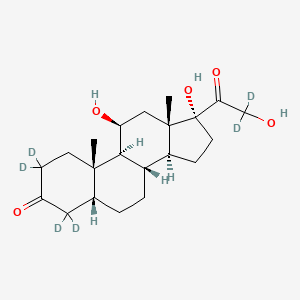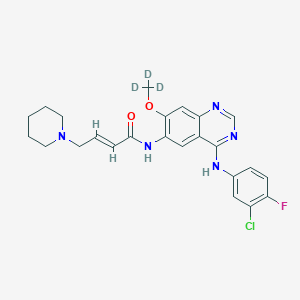
Tefluthrin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tefluthrin-d5 is a deuterium-labeled analog of Tefluthrin, a synthetic pyrethroid insecticide. Pyrethroids are known for their effectiveness against a wide range of insect pests and are commonly used in agricultural and household settings. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tefluthrin-d5 is synthesized by the esterification of cyhalothrin acid chloride with 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol. The deuterium labeling is introduced during the synthesis of the alcohol component. The reaction typically involves the use of a base such as pyridine and a solvent like dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tefluthrin-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms in the molecule with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, acids, and substituted derivatives of this compound.
Scientific Research Applications
Tefluthrin-d5 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: In biological research, this compound helps in understanding the metabolism and degradation of pyrethroid insecticides.
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: this compound is employed in the development of new insecticides and in environmental monitoring to detect pesticide residues.
Mechanism of Action
Tefluthrin-d5, like other pyrethroids, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking the compound in various studies.
Comparison with Similar Compounds
Similar Compounds
Cyhalothrin: Another pyrethroid insecticide with a similar structure and mode of action.
Permethrin: Widely used in agriculture and household pest control.
Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of insects.
Uniqueness
Tefluthrin-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The stable isotopes allow for precise quantitation and tracking in various studies, providing insights into the behavior and fate of pyrethroid insecticides in different environments.
Properties
Molecular Formula |
C17H14ClF7O2 |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
[dideuterio-[2,3,5,6-tetrafluoro-4-(trideuteriomethyl)phenyl]methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H14ClF7O2/c1-6-11(19)13(21)7(14(22)12(6)20)5-27-15(26)10-8(16(10,2)3)4-9(18)17(23,24)25/h4,8,10H,5H2,1-3H3/b9-4-/t8-,10-/m1/s1/i1D3,5D2 |
InChI Key |
ZFHGXWPMULPQSE-IUALNURMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C(=C1F)F)C([2H])([2H])OC(=O)[C@H]2[C@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)F)F |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)COC(=O)C2C(C2(C)C)C=C(C(F)(F)F)Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


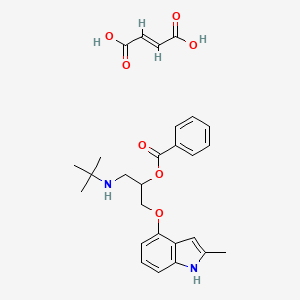
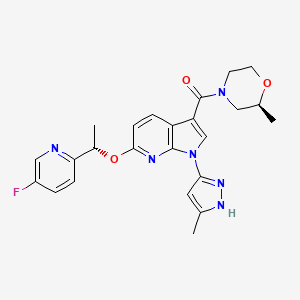
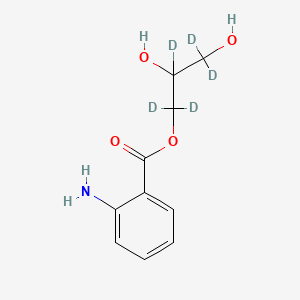
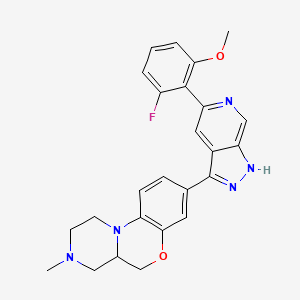

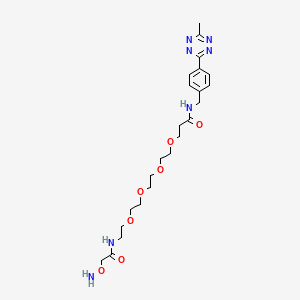
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
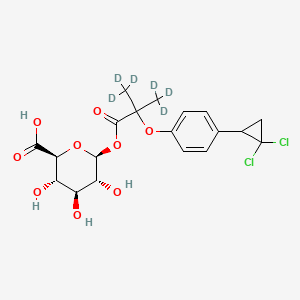
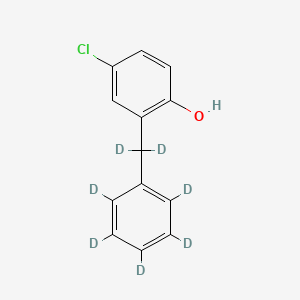
![acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate](/img/structure/B12422972.png)
